Cas no 2228656-98-0 (3-(4-bromofuran-2-yl)oxypyrrolidine)
3-(4-bromofuran-2-yl)oxypyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 3-(4-bromofuran-2-yl)oxypyrrolidine
- 3-[(4-bromofuran-2-yl)oxy]pyrrolidine
- EN300-1917918
- 2228656-98-0
-
- Inchi: 1S/C8H10BrNO2/c9-6-3-8(11-5-6)12-7-1-2-10-4-7/h3,5,7,10H,1-2,4H2
- InChI Key: QECYPTFAUDBJOI-UHFFFAOYSA-N
- SMILES: BrC1=COC(=C1)OC1CNCC1
Computed Properties
- Exact Mass: 230.98949g/mol
- Monoisotopic Mass: 230.98949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 34.4Ų
3-(4-bromofuran-2-yl)oxypyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1917918-0.05g |
3-[(4-bromofuran-2-yl)oxy]pyrrolidine |
2228656-98-0 | 0.05g |
$1104.0 | 2023-09-17 | ||
| Enamine | EN300-1917918-0.1g |
3-[(4-bromofuran-2-yl)oxy]pyrrolidine |
2228656-98-0 | 0.1g |
$1157.0 | 2023-09-17 | ||
| Enamine | EN300-1917918-0.25g |
3-[(4-bromofuran-2-yl)oxy]pyrrolidine |
2228656-98-0 | 0.25g |
$1209.0 | 2023-09-17 | ||
| Enamine | EN300-1917918-0.5g |
3-[(4-bromofuran-2-yl)oxy]pyrrolidine |
2228656-98-0 | 0.5g |
$1262.0 | 2023-09-17 | ||
| Enamine | EN300-1917918-1.0g |
3-[(4-bromofuran-2-yl)oxy]pyrrolidine |
2228656-98-0 | 1g |
$1315.0 | 2023-05-31 | ||
| Enamine | EN300-1917918-2.5g |
3-[(4-bromofuran-2-yl)oxy]pyrrolidine |
2228656-98-0 | 2.5g |
$2576.0 | 2023-09-17 | ||
| Enamine | EN300-1917918-5.0g |
3-[(4-bromofuran-2-yl)oxy]pyrrolidine |
2228656-98-0 | 5g |
$3812.0 | 2023-05-31 | ||
| Enamine | EN300-1917918-10.0g |
3-[(4-bromofuran-2-yl)oxy]pyrrolidine |
2228656-98-0 | 10g |
$5652.0 | 2023-05-31 | ||
| Enamine | EN300-1917918-1g |
3-[(4-bromofuran-2-yl)oxy]pyrrolidine |
2228656-98-0 | 1g |
$1315.0 | 2023-09-17 | ||
| Enamine | EN300-1917918-5g |
3-[(4-bromofuran-2-yl)oxy]pyrrolidine |
2228656-98-0 | 5g |
$3812.0 | 2023-09-17 |
3-(4-bromofuran-2-yl)oxypyrrolidine Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 3-(4-bromofuran-2-yl)oxypyrrolidine
Introduction to 3-(4-bromofuran-2-yl)oxypyrrolidine (CAS No: 2228656-98-0)
3-(4-bromofuran-2-yl)oxypyrrolidine, identified by the Chemical Abstracts Service Number (CAS No) 2228656-98-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered attention due to its structural complexity and potential applications in drug development. The compound features a fused system of an oxypyrrolidine ring connected to a 4-bromo-substituted furan moiety, which creates a unique chemical scaffold with diverse reactivity and biological activity.
The oxypyrrolidine core is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive molecules. Its rigid bicyclic framework often enhances binding affinity to biological targets, making it a valuable scaffold for designing novel therapeutic agents. The introduction of a bromine atom at the 4-position of the furan ring further modulates the electronic properties of the molecule, enabling various functionalization strategies and enhancing its utility in synthetic chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-(4-bromofuran-2-yl)oxypyrrolidine. Researchers have been investigating its role as a key intermediate in the synthesis of more complex pharmacophores. The bromine substituent, in particular, has been leveraged for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are essential for generating libraries of derivatives with tailored biological activities.
One of the most compelling aspects of 3-(4-bromofuran-2-yl)oxypyrrolidine is its versatility in medicinal chemistry. The oxypyrrolidine ring can be modified at multiple positions to introduce different functional groups, allowing for the exploration of structure-activity relationships (SAR). This flexibility has led to several studies aimed at identifying novel bioactive compounds derived from this scaffold. For instance, modifications at the nitrogen atoms of the oxypyrrolidine ring have been shown to influence binding interactions with target proteins, potentially leading to the development of new drugs for treating neurological disorders and inflammatory diseases.
The bromine atom at the 4-position of the furan ring also serves as a handle for further chemical transformations. It can be readily exchanged with other nucleophiles through halogen-metal exchange reactions, enabling the introduction of diverse substituents. This property has been exploited in the synthesis of 3-(4-bromofuran-2-yl)oxypyrrolidine derivatives that exhibit enhanced potency and selectivity against specific biological targets. Such derivatives are being evaluated in preclinical studies for their potential as therapeutic agents.
Recent advancements in computational chemistry have also contributed to the understanding of 3-(4-bromofuran-2-yl)oxypyrrolidine's reactivity and biological activity. Molecular modeling studies have revealed insights into how different substituents on the oxypyrrolidine ring influence its binding affinity to target proteins. These insights have guided the design of novel derivatives with improved pharmacokinetic properties and reduced side effects. Additionally, virtual screening techniques have been employed to identify potential drug candidates derived from this scaffold, accelerating the drug discovery process.
The synthesis of 3-(4-bromofuran-2-yl)oxypyrrolidine itself is an intriguing challenge due to its complex structural features. Traditional synthetic routes involve multi-step sequences that require careful optimization to ensure high yields and purity. However, recent developments in synthetic methodology have streamlined these processes, making it more feasible to produce this compound on a larger scale. Techniques such as transition metal-catalyzed reactions and flow chemistry have been particularly useful in improving reaction efficiency and scalability.
The pharmaceutical industry has taken notice of 3-(4-bromofuran-2-yl)oxypyrrolidine's potential, leading to several ongoing clinical trials and research projects aimed at evaluating its therapeutic efficacy. Early results from these studies suggest that derivatives of this compound may have significant benefits in treating conditions such as cancer, inflammation, and neurological disorders. As more data becomes available, it is expected that 3-(4-bromofuran-2-yl)oxypyrrolidine will continue to be a focal point in drug discovery efforts.
In conclusion,3-(4-bromofuran-2-yl)oxypyrrolidine (CAS No: 2228656-98-0) is a versatile and promising compound with substantial potential in pharmaceutical research. Its unique structural features and reactivity make it an invaluable scaffold for designing novel therapeutic agents. With ongoing advancements in synthetic chemistry and computational biology,3-(4-bromofuran-2-yl)oxypyrrolidine is poised to play a crucial role in the development of next-generation drugs that address unmet medical needs.
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